
(4-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a benzyl group attached to the nitrogen of the piperidine ring, and a thiophene ring with a chlorine substituent. The presence of these functional groups suggests that the compound could have interesting biological activities.
Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom . The benzyl group and the chlorine atom could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the piperidine ring, benzyl group, and thiophene ring. For example, the piperidine ring could participate in reactions such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzyl group could increase the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .科学的研究の応用
Structural and Molecular Studies
Compounds structurally related to (4-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone have been extensively studied for their thermal, optical, etching, structural properties, and theoretical calculations. For example, a study characterized by single crystal X-ray diffraction revealed that certain piperidine ring compounds adopt a chair conformation, with the structure exhibiting both inter- and intramolecular hydrogen bonds, contributing to the stability of the molecule. These studies often employ density functional theory (DFT) calculations to optimize structural coordinates and evaluate HOMO-LUMO energy gaps and other electronic parameters (Karthik et al., 2021).
Synthesis Methodologies
Research has also focused on the synthesis of related compounds, exploring different substitution reactions and structural characterizations. For instance, the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related piperidin-1-yl)methanone compounds have been documented. These studies provide insights into the molecular structures, optimized through DFT, and investigate molecular electrostatic potentials and frontier molecular orbitals (Huang et al., 2021).
Biological Activities
While direct research on (4-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone's biological activities is not specifically highlighted in the available literature, studies on structurally similar compounds offer potential insights. Compounds with piperidine motifs have been evaluated for their antitubercular activities, demonstrating significant effects in vitro against Mycobacterium tuberculosis and in vivo efficacy in mice models (Bisht et al., 2010). Additionally, the characterization of degradation impurities in pharmaceuticals related to piperidine derivatives underscores the importance of understanding chemical stability and reactivity for developing effective and safe therapeutic agents (Munigela et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-7-6-16(23-17)18(21)20-10-8-15(9-11-20)13-22-12-14-4-2-1-3-5-14/h1-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKVTCRQHYIPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Benzyloxy)methyl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


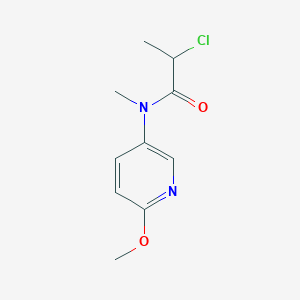
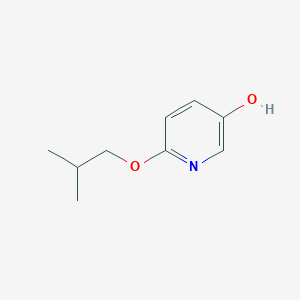

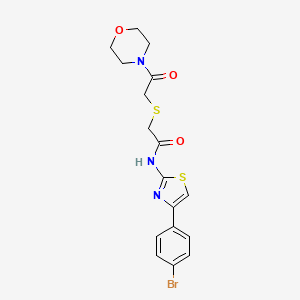
![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)
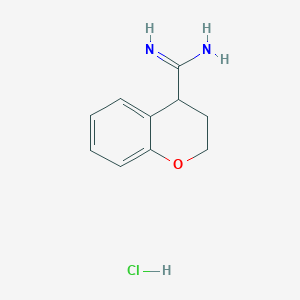
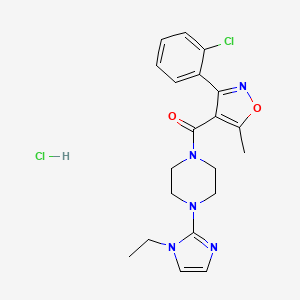
![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)
![2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B2934882.png)
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2934884.png)
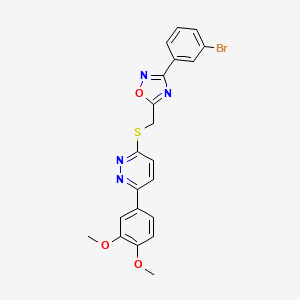
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)
![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)